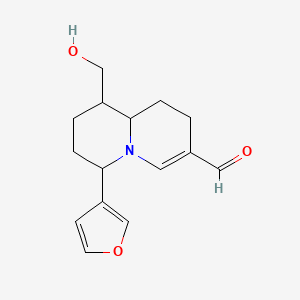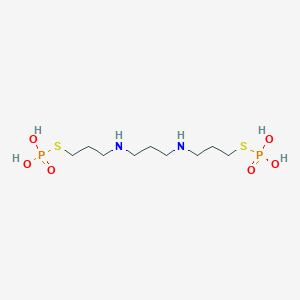
N,N'-Trimethylenebis(sodium S-2-aminoethylhydrogen phosphorothioate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Trimethylenebis(sodium S-2-aminoethylhydrogen phosphorothioate) is a chemical compound with the molecular formula C9H24N2O6P2S2Na2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes phosphorothioate groups, making it a valuable reagent in synthetic chemistry and biological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Trimethylenebis(sodium S-2-aminoethylhydrogen phosphorothioate) typically involves the reaction of trimethylenediamine with sodium S-2-aminoethylhydrogen phosphorothioate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Trimethylenebis(sodium S-2-aminoethylhydrogen phosphorothioate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphorothioate groups to phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminoethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, alkoxides, thiolates.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, phosphines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N,N’-Trimethylenebis(sodium S-2-aminoethylhydrogen phosphorothioate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphorothioate linkages.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of N,N’-Trimethylenebis(sodium S-2-aminoethylhydrogen phosphorothioate) involves its interaction with molecular targets such as enzymes and proteins. The phosphorothioate groups can form stable complexes with metal ions and other biological molecules, modulating their activity. This compound can inhibit or activate specific pathways, depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Sodium bis(trimethylsilyl)amide: A strong base used in deprotonation reactions.
Sodium sulfinate: A versatile building block for the synthesis of organosulfur compounds.
Uniqueness
N,N’-Trimethylenebis(sodium S-2-aminoethylhydrogen phosphorothioate) is unique due to its dual phosphorothioate groups, which confer distinct chemical reactivity and biological activity. Unlike other similar compounds, it can participate in a broader range of reactions and form more stable complexes with biological molecules.
Propiedades
Número CAS |
35871-70-6 |
|---|---|
Fórmula molecular |
C9H24N2O6P2S2 |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
3-[3-(3-phosphonosulfanylpropylamino)propylamino]propylsulfanylphosphonic acid |
InChI |
InChI=1S/C9H24N2O6P2S2/c12-18(13,14)20-8-2-6-10-4-1-5-11-7-3-9-21-19(15,16)17/h10-11H,1-9H2,(H2,12,13,14)(H2,15,16,17) |
Clave InChI |
LZXUGCWQXVQIDR-UHFFFAOYSA-N |
SMILES canónico |
C(CNCCCSP(=O)(O)O)CNCCCSP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



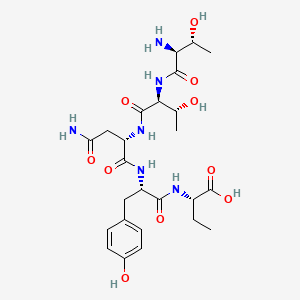
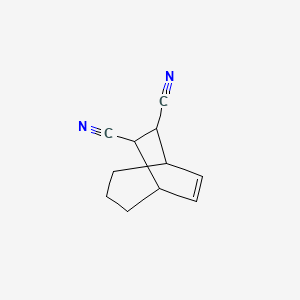
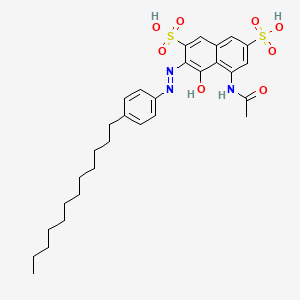
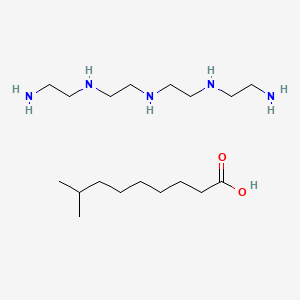




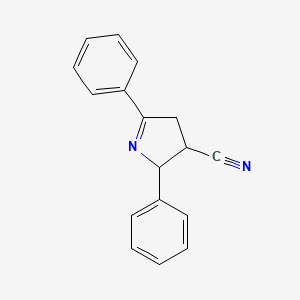
![6,10-dimethyl-2,4,6,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,11-pentaene](/img/structure/B12804022.png)

